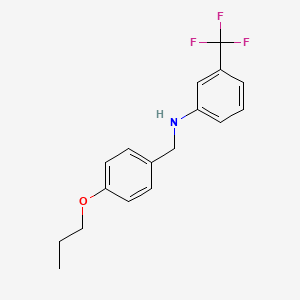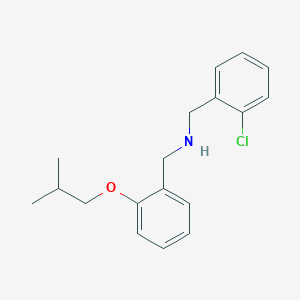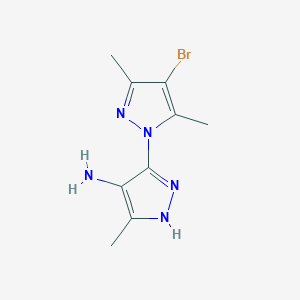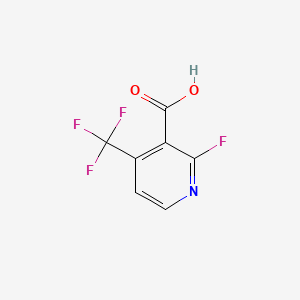
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline
Descripción general
Descripción
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C17H18F3NO and a molecular weight of 309.33 .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 18 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen and oxygen atom each . The average mass is 309.326 Da and the monoisotopic mass is 309.134064 Da .Aplicaciones Científicas De Investigación
Photochemistry and Phosphorescence Studies
N-(4-Propoxybenzyl)-3-(trifluoromethyl)aniline and its related compounds have been a subject of study in the field of photochemistry. For instance, N-(4-Dimethylaminobenzylidene)aniline, a related compound, has been studied for its unique photochemical properties. It was found that upon irradiation, contrary to previous beliefs, it does not produce certain expected compounds but exhibits significant phosphorescence at low temperatures, highlighting its potential in photochemical applications (Ohta & Tokumaru, 1975).
Vibrational Spectroscopy and Electronic Properties
Studies have also focused on the vibrational spectroscopy of similar compounds, such as 4-nitro-3-(trifluoromethyl)aniline. These studies use techniques like Fourier Transform Infrared (FT-IR) and Raman spectra to analyze the vibrational, structural, and electronic properties of these compounds. Such research provides valuable insights into the molecular and electronic properties influenced by substituents on the benzene ring (Saravanan, Balachandran, & Viswanathan, 2014).
Nonlinear Optical (NLO) Materials
Another area of interest is the potential use of these compounds in nonlinear optical (NLO) materials. For instance, derivatives of similar compounds have been analyzed for their vibrational properties and potential applications as NLO materials. This includes studies on the effects of different substituents on the aniline structure and how they impact the material's properties (Revathi et al., 2017).
Liquid Crystal Research
Research into liquid crystals has also featured compounds similar to this compound. These studies focus on the synthesis of new derivatives and their properties as liquid crystals, exploring factors like phase transitions, molecular dipole moments, and the impact of molecular structure on liquid crystalline properties (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Molecular Dynamic Simulation and Antimicrobial Activity
The compound 4-Methoxy-N-(nitrobenzylidene)-aniline, a structurally similar compound, has been investigated for its structural, vibrational, chemical properties, and antimicrobial activity. This includes exploring hydrogen bonding interactions, natural bond orbital analysis, and molecular dynamic simulations to understand its behavior and potential applications (Subi et al., 2022).
Propiedades
IUPAC Name |
N-[(4-propoxyphenyl)methyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-2-10-22-16-8-6-13(7-9-16)12-21-15-5-3-4-14(11-15)17(18,19)20/h3-9,11,21H,2,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWFCELJGYAGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Ethyl-3-[(3-methoxypropyl)amino]propanamide](/img/structure/B1385232.png)

![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385238.png)
![3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385239.png)
![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)
![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1385243.png)


![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)
![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)
![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)